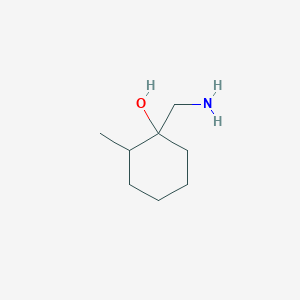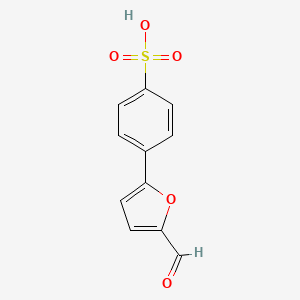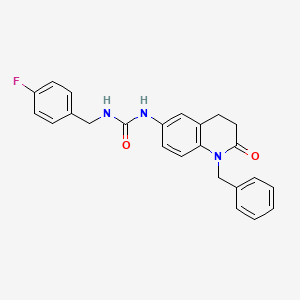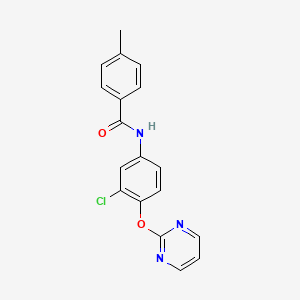
Cyclohexanol, 1-(aminomethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclohexanol, 1-(aminomethyl)-2-methyl-” is a compound that is a derivative of cyclohexanes . It is also known as “cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride” and "1-Aminomethyl-1-cyclohexanol hydrochloride" . This compound is used in laboratory chemicals .
Molecular Structure Analysis
The molecular formula of “Cyclohexanol, 1-(aminomethyl)-2-methyl-” is C7H15NO . The molecular weight is 165.66 g/mol . The structure includes a cyclohexane ring with an aminomethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “Cyclohexanol, 1-(aminomethyl)-2-methyl-” include a density of 1.02 g/cm3, a flash point of 86.6 °C, an enthalpy of vaporization of 53.02 kJ/mol, and a boiling point of 219.5 °C at 760 mmHg . It also has a polar surface area of 12.47 Å2, an index of refraction of 1.502, a molar refractivity of 37.39 cm3, a molar volume of 126.6 cm3, and a polarizability of 14.82×10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Tautomeric Forms
The study of chemical compounds related to cyclohexanol, such as 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives, explores their keto-amine tautomeric forms and intramolecular hydrogen bonding. These compounds adopt almost planar configurations coupled with cyclohexadiene rings, indicating their potential utility in various chemical synthesis processes due to their unique structural features (Odabaşoǧlu et al., 2003).
Industrial Applications and Catalytic Activities
Cyclohexanol and cyclohexanone, closely related to cyclohexanol derivatives, serve as vital intermediates in chemical industries. They are utilized in producing polyamides, such as Nylon-6, and function as solvents for various applications. This highlights their broad utility in manufacturing and synthesis, stemming from their chemical stability and reactive properties (Fisher & VanPeppen, 2000).
Enzymatic Activation and Mutagenesis Studies
Research on cyclohexanol's effect on cytochrome P450 enzymes demonstrates its role in activating N-nitrosamines into mutagens, as detected by the Salmonella typhimurium Ames test. This suggests cyclohexanol's potential implications in studying enzyme induction and environmental mutagenesis/carcinogenesis (Escobar-García et al., 2001).
Advanced Synthesis and Polymerization
The creation of hydrophilic aliphatic polyesters through the synthesis and polymerization of new cyclic esters derived from cyclohexanone showcases the compound's versatility in producing materials with specific functional properties. This research opens up new avenues for the development of biodegradable polymers with tailored characteristics (Trollsås et al., 2000).
Antioxidant and Enzyme Inhibitory Properties
The synthesis of transition metal complexes with [1-(aminomethyl)cyclohexyl]acetic acid highlights the exploration of cyclohexanol derivatives in bioactive compound development. These studies demonstrate their potential antioxidant properties and selective inhibitory activities against enzymes like xanthine oxidase, indicating their therapeutic applications (Ikram et al., 2015).
Safety and Hazards
“Cyclohexanol, 1-(aminomethyl)-2-methyl-” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use personal protective equipment/face protection. It should be used only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Cyclohexanol, a related compound, has been found to interact with alcohol dehydrogenase 1b , which plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
These compounds typically exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Given its structural similarity to cyclohexanol, it may influence pathways involving alcohol dehydrogenase, an enzyme that plays a key role in alcohol metabolism .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to cyclohexanol, it may exert effects on cellular metabolism, particularly in pathways involving the metabolism of alcohols .
Biochemische Analyse
Biochemical Properties
It is known that cyclohexanol, the parent compound, is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds . This polarity impacts its solubility, making it soluble in common organic solvents such as ethanol, acetone, and diethyl ether but sparingly soluble in water
Cellular Effects
It is known that cyclohexanol derivatives have been used in making soaps, insecticides, germicides, dry cleaning, and plasticizers
Molecular Mechanism
It is known that two putative endocannabinoids, N-arachidonylethanolamine (AEA) and 2-arachidonylglycerol, are inactivated by removal from the extracellular environment by a process that has the features of protein-mediated facilitated diffusion .
Eigenschaften
IUPAC Name |
1-(aminomethyl)-2-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,10)6-9/h7,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRQOBLTCHJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2979891.png)


![5-(4-Ethylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2979898.png)
![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2979900.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2979902.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2979903.png)
![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979904.png)
![Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2979905.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2-methoxyphenyl)acetamide](/img/structure/B2979906.png)